Cas no 1994719-29-7 (N-(adamantan-2-yl)methylprop-2-enamide)

N-(adamantan-2-yl)methylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-(Tricyclo[3.3.1.13,7]dec-2-ylmethyl)-2-propenamide
- N-(adamantan-2-yl)methylprop-2-enamide
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- インチ: 1S/C14H21NO/c1-2-14(16)15-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h2,9-13H,1,3-8H2,(H,15,16)
- InChIKey: UERPXEBELFKBBS-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C2CC3CC1CC(C3)C2)(=O)C=C
じっけんとくせい
- 密度みつど: 1.039±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 389.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.81±0.46(Predicted)
N-(adamantan-2-yl)methylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573522-0.05g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 0.05g |
$647.0 | 2023-09-14 | |
Enamine | EN300-26573522-5g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 5g |
$2235.0 | 2023-09-14 | |
Enamine | EN300-26573522-10g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 10g |
$3315.0 | 2023-09-14 | |
Enamine | EN300-26573522-0.1g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 0.1g |
$678.0 | 2023-09-14 | |
Enamine | EN300-26573522-1g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 1g |
$770.0 | 2023-09-14 | |
Enamine | EN300-26573522-0.5g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 0.5g |
$739.0 | 2023-09-14 | |
Enamine | EN300-26573522-2.5g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 2.5g |
$1509.0 | 2023-09-14 | |
Enamine | EN300-26573522-0.25g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 0.25g |
$708.0 | 2023-09-14 |
N-(adamantan-2-yl)methylprop-2-enamide 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
N-(adamantan-2-yl)methylprop-2-enamideに関する追加情報
N-(adamantan-2-yl)methylprop-2-enamide: A Comprehensive Overview
N-(adamantan-2-yl)methylprop-2-enamide (CAS No. 1994719-29-7) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its unique adamantane moiety and propenamide functional group, has shown promising potential in various applications, including drug discovery and materials science. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of N-(adamantan-2-yl)methylprop-2-enamide.
The chemical structure of N-(adamantan-2-yl)methylprop-2-enamide is defined by its adamantane core, which is a tricyclic cyclohexane derivative with a highly stable and rigid structure. The adamantane moiety is known for its exceptional thermal stability and low toxicity, making it an attractive scaffold for the design of bioactive molecules. The propenamide functional group attached to the adamantane core adds further versatility to the molecule, enabling it to participate in a variety of chemical reactions and interactions.
The synthesis of N-(adamantan-2-yl)methylprop-2-enamide typically involves several steps, starting with the preparation of the adamantane derivative. One common approach is to use 2-adamantylamine as a starting material, which can be readily obtained from commercially available 1-adamantanol through a series of reactions including oxidation, reduction, and amination. The propenamide functionality can then be introduced via an amide coupling reaction using an appropriate acryloyl chloride or anhydride. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic research and industrial applications.
In terms of biological activities, N-(adamantan-2-yl)methylprop-2-enamide has been studied for its potential as a therapeutic agent. Research has shown that compounds containing the adamantane scaffold can exhibit a range of biological effects, including antiviral, anti-inflammatory, and neuroprotective properties. For instance, studies have demonstrated that N-(adamantan-2-yl)methylprop-2-enamide can inhibit the replication of certain viruses by interfering with key viral enzymes. Additionally, its anti-inflammatory properties have been explored in models of inflammatory diseases, where it has shown promise in reducing inflammation and associated symptoms.
One of the most exciting areas of research involving N-(adamantan-2-yl)methylprop-2-enamide is its potential as a neuroprotective agent. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function and cell death. Compounds with neuroprotective properties can help mitigate these effects by protecting neurons from damage and promoting their survival. Preliminary studies have indicated that N-(adamantan-2-yl)methylprop-2-enamide can protect neurons from oxidative stress and promote neurite outgrowth, suggesting its potential as a therapeutic candidate for neurodegenerative disorders.
Beyond its biological applications, N-(adamantan-2-yl)methylprop-2-enamide has also found use in materials science. The rigid adamantane core provides structural stability to polymers and other materials, making it useful in the development of advanced materials with enhanced mechanical properties. For example, incorporating N-(adamantan-2-yl)methylprop-2-enamide into polymer chains can improve their thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices.
In conclusion, N-(adamantan-2-yl)methylprop-2-enamide (CAS No. 1994719-29-7) is a versatile compound with a wide range of potential applications in both biological and materials science. Its unique chemical structure combines the stability and low toxicity of the adamantane core with the reactivity and functionality of the propenamide group. Ongoing research continues to uncover new properties and applications for this compound, highlighting its significance in modern scientific endeavors.
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